molecular formula C10H14N2O3 B6243783 rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid, cis CAS No. 2402789-01-7

rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid, cis

Cat. No.: B6243783
CAS No.: 2402789-01-7
M. Wt: 210.2
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Description

rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid, cis is a complex heterocyclic compound notable for its intricate structure and diverse potential applications. The "rac-" prefix indicates that it is a racemic mixture, comprising equal amounts of two enantiomers. The compound’s structure includes multiple functional groups and stereocenters, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the cyclization of an intermediate pyrazole derivative under acidic or basic conditions.

1. Cyclization Reaction: A precursor such as 3,4-dihydro-2H-pyran is reacted with a suitable pyrazole derivative. This step often requires a catalyst such as p-toluenesulfonic acid under reflux conditions.

2. Stereoselective Formation: To ensure the formation of the desired stereoisomers, the reaction conditions need to be carefully controlled, often involving chiral auxiliaries or reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automation of the cyclization process. High-performance liquid chromatography (HPLC) is frequently used for the purification of the compound to ensure enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, targeting the methyl groups or the pyrazole ring.

  • Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride, affecting the carboxylic acid group or other reducible moieties.

  • Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to the carboxylic acid group, utilizing reagents like alkyl halides under basic conditions.

Major Products

  • Oxidation Products: These reactions often yield hydroxylated derivatives or oxo compounds.

  • Reduction Products: Reduced forms of the compound may include alcohols or amines, depending on the sites of reduction.

  • Substitution Products: Substitution reactions typically produce derivatives with new alkyl or functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is studied for its unique reactivity and potential as a building block for more complex molecules. It serves as a model compound for investigating stereoselective synthesis methods.

Biology

Biologically, this compound is of interest due to its potential bioactivity. Studies may focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery, particularly for targeting enzyme-active sites or receptors.

Medicine

In medicine, the compound’s structural features make it a candidate for drug development, especially for conditions where modulation of specific biological pathways is required. Its potential anti-inflammatory, antimicrobial, or anticancer properties are subjects of ongoing research.

Industry

Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or fine chemicals. Its stereochemistry and functional groups make it a valuable component in the synthesis of chiral compounds.

Mechanism of Action

The mechanism by which rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, van der Waals interactions, or covalent bonds with its targets, influencing their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid: : Similar in structure but lacking racemic properties.

  • (5R,7R)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid: : Differs in stereochemistry, leading to distinct chemical and biological properties.

  • (5S,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid: : Another stereoisomer with unique reactivity and applications.

Uniqueness

The unique combination of stereochemistry, functional groups, and the racemic mixture property gives rac-(5R,7S)-2,5,7-trimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid distinct advantages in synthetic applications and potential biological activities that are not as easily replicated by its isomers or analogs.

Properties

CAS No.

2402789-01-7

Molecular Formula

C10H14N2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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